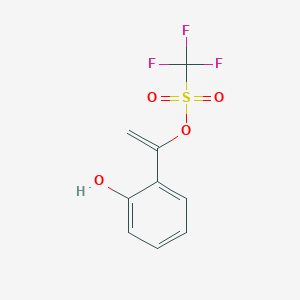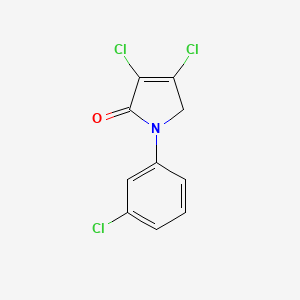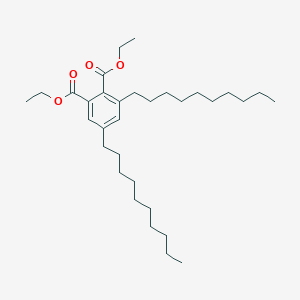
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide in an aqueous medium. The reaction conditions include heating the reaction mixture to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine
- Indole derivatives
Uniqueness
3-Methyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
646450-01-3 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
3-methyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-13-9-11-15(12-13)10-5-8-14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 |
Clé InChI |
RXLQHNQGELJGRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C1)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)



![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

